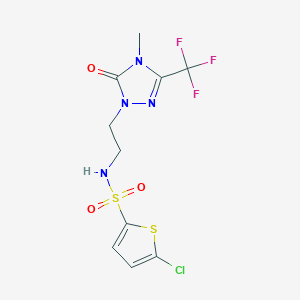
5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C10H10ClF3N4O3S2 and its molecular weight is 390.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is C11H10ClF3N4O2S, with a molecular weight of 354.74 g/mol. The structure includes a thiophene ring, a triazole moiety, and a sulfonamide functional group, which are known to contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines:
- Cell Lines Tested :
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro studies indicated that the compound exhibited significant cytotoxic effects with IC50 values in the micromolar range. For instance, one study reported an IC50 value of approximately 23.30 ± 0.35 µM against A549 cells, demonstrating its potential as an effective anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : Studies suggest that it hampers the proliferation of cancer cells by interfering with cellular signaling pathways critical for growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several microbial strains:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Low inhibition |
| Candida albicans | Significant inhibition |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- Triazole Moiety : Essential for anticancer activity; modifications can enhance potency.
- Sulfonamide Group : Contributes to both antimicrobial and anticancer activities.
A detailed SAR analysis has shown that specific substitutions on the thiophene and triazole rings can significantly influence biological activity. For example, electron-withdrawing groups such as trifluoromethyl enhance cytotoxicity against cancer cells .
Case Studies
Several case studies have documented the synthesis and biological evaluation of derivatives based on this compound:
- Synthesis Methodology : Microwave-assisted synthesis has proven effective in generating various derivatives quickly while maintaining high yields .
- Efficacy Studies : In one notable study, derivatives were synthesized and tested against multiple cancer cell lines, revealing enhanced activities compared to the parent compound .
Propiedades
IUPAC Name |
5-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N4O3S2/c1-17-8(10(12,13)14)16-18(9(17)19)5-4-15-23(20,21)7-3-2-6(11)22-7/h2-3,15H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYVJOSOXAWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














